molecular formula C31H54N8O13 B127458 Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid CAS No. 149309-75-1

Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid

Cat. No. B127458
M. Wt: 746.8 g/mol
InChI Key: AHORWZXIPMYYSS-ZZSRRFTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid, also known as TKKELG, is a synthetic peptide that has gained attention in scientific research due to its unique structure and potential applications. This peptide is composed of six amino acids and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is not fully understood. It is believed to interact with cell membranes and disrupt their structure, leading to cell death. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may also bind to specific receptors on cells and modulate their signaling pathways.

Biochemical And Physiological Effects

Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has been shown to have antimicrobial properties against a variety of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential applications in the treatment of bacterial infections and cancer.

Advantages And Limitations For Lab Experiments

Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has several advantages for use in lab experiments. It is stable and can be synthesized in large quantities using SPPS. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is also relatively inexpensive compared to other peptides. However, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has limitations in terms of its solubility and stability in aqueous solutions. It may also have limited bioavailability in vivo.

Future Directions

There are several future directions for research on Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid. Further studies are needed to fully understand its mechanism of action and potential applications. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential as a drug delivery system for targeted therapies. It may also have applications in the development of new antibiotics. Additionally, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid may have potential as a biomarker for certain diseases. Further research is needed to explore these potential applications.
In conclusion, Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid is a synthetic peptide that has potential applications in various fields of research. Its unique structure and potential applications make it an interesting area of study. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain immobilized on a solid support. The process is automated and allows for the production of large quantities of peptides. SPPS is the most commonly used method for synthesizing Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid.

Scientific Research Applications

Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has been studied for its potential applications in various fields of research. It has been shown to have antimicrobial properties and may be useful in the development of new antibiotics. Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid has also been studied for its potential use as a drug delivery system. Its unique structure allows it to bind to specific receptors and transport drugs to targeted cells.

properties

CAS RN

149309-75-1

Product Name

Threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid

Molecular Formula

C31H54N8O13

Molecular Weight

746.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C31H54N8O13/c1-15(2)14-21(29(49)38-20(31(51)52)9-12-24(44)45)39-28(48)19(8-11-23(42)43)36-27(47)18(7-10-22(33)41)35-26(46)17(6-4-5-13-32)37-30(50)25(34)16(3)40/h15-21,25,40H,4-14,32,34H2,1-3H3,(H2,33,41)(H,35,46)(H,36,47)(H,37,50)(H,38,49)(H,39,48)(H,42,43)(H,44,45)(H,51,52)/t16-,17+,18+,19+,20+,21+,25+/m1/s1

InChI Key

AHORWZXIPMYYSS-ZZSRRFTASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N

sequence

TKQELE

synonyms

TE-6 peptide
Thr-Lys-Gln-Glu-Leu-Glu
threonyl-lysyl-glutaminyl-glutamyl-leucyl-glutamic acid

Origin of Product

United States

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